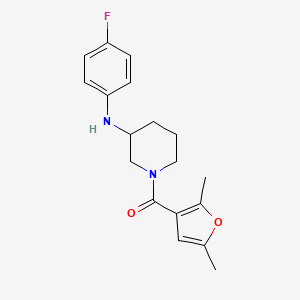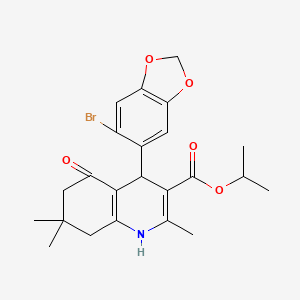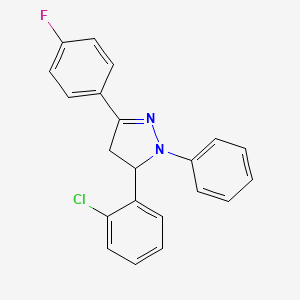
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal effects on other kinases. This selectivity is important in reducing the risk of off-target effects and toxicity. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity and potency, which make it a useful tool for studying the role of BTK in cancer biology. However, one limitation is that 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has only been tested in preclinical studies, and its safety and efficacy in humans are still unknown. Additionally, the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is complex and may be challenging for some labs to reproduce.
Orientations Futures
For 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to further elucidate its mechanism of action and potential applications in other diseases. Additionally, efforts to optimize the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine and develop more efficient and scalable methods may help to facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selectivity and potency make it a useful tool for studying the role of BTK in cancer biology, and its good oral bioavailability and pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,5-dimethylfuran-3-carboxylic acid, followed by the formation of an amide bond with piperidine-3-amine. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown promising results in inhibiting the growth of various types of cancer cells, including B-cell lymphoma and multiple myeloma. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSVGMXVFKBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)
![4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid](/img/structure/B5039401.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)



![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)